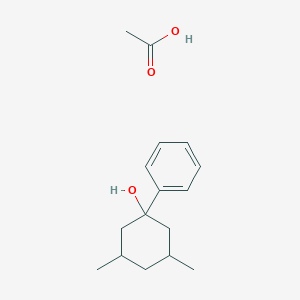
Acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol is a compound that combines the properties of acetic acid and a substituted cyclohexanol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol typically involves the esterification of acetic acid with 3,5-dimethyl-1-phenylcyclohexanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and is usually carried out under reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would typically include the purification of the product through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group in acetic acid can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group in the cyclohexanol moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of 3,5-dimethyl-1-phenylcyclohexanone.
Reduction: Formation of ethanol from acetic acid.
Substitution: Formation of nitro or bromo derivatives of the phenyl group.
Applications De Recherche Scientifique
Acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the cyclohexanol moiety can form hydrogen bonds with biological molecules, affecting their function. The phenyl group can interact with aromatic amino acids in proteins, influencing their activity. The carboxylic acid group can participate in acid-base reactions, altering the pH of the environment and affecting enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylcyclohexanol: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Phenylcyclohexanol: Lacks the methyl groups, affecting its steric and electronic properties.
Acetic acid: A simple carboxylic acid without the cyclohexanol moiety, leading to different applications and reactivity.
Uniqueness
Acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol is unique due to the combination of acetic acid and a substituted cyclohexanol, providing a distinct set of chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
823813-33-8 |
|---|---|
Formule moléculaire |
C16H24O3 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
acetic acid;3,5-dimethyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C14H20O.C2H4O2/c1-11-8-12(2)10-14(15,9-11)13-6-4-3-5-7-13;1-2(3)4/h3-7,11-12,15H,8-10H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
WWZYEZDPZQIIBM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(C1)(C2=CC=CC=C2)O)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


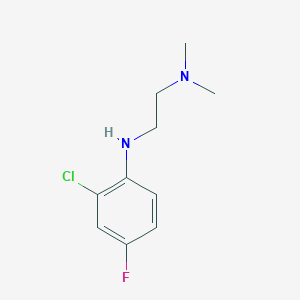
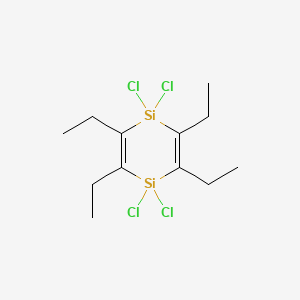
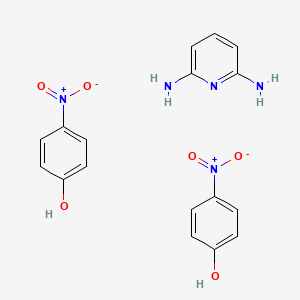
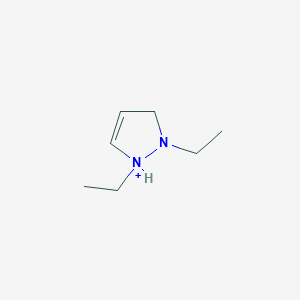
![(4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine](/img/structure/B14226705.png)

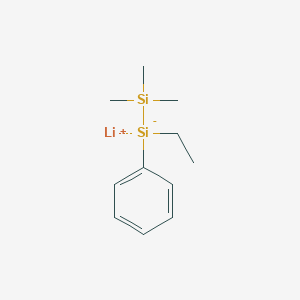
![4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol](/img/structure/B14226725.png)

![2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde](/img/structure/B14226733.png)
![[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane](/img/structure/B14226744.png)
![Carbamic acid, [1-(2,3-dihydroxyphenyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14226747.png)

![N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide](/img/structure/B14226753.png)
